molecular formula C12H11NO2 B8684995 Methyl 3-(1-cyanocyclopropyl)benzoate

Methyl 3-(1-cyanocyclopropyl)benzoate

Cat. No.: B8684995
M. Wt: 201.22 g/mol
InChI Key: DRGZBOFKZXEUKL-UHFFFAOYSA-N
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Description

Methyl 3-(1-cyanocyclopropyl)benzoate is a benzoate ester featuring a cyclopropane ring substituted with a cyano group at the 1-position, attached to the 3-position of the aromatic ring.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-(1-cyanocyclopropyl)benzoate

InChI

InChI=1S/C12H11NO2/c1-15-11(14)9-3-2-4-10(7-9)12(8-13)5-6-12/h2-4,7H,5-6H2,1H3

InChI Key

DRGZBOFKZXEUKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CC2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of Methyl 3-(1-cyanocyclopropyl)benzoate, based on substituent variations and commercial availability:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Suppliers References
Methyl 3-(1-aminocyclopropyl)benzoate 1-aminocyclopropyl ~219.25 Hydrochloride salt available; potential for hydrogen bonding and salt formation. 6
Methyl 3-(cyclopropylmethoxy)benzoate cyclopropylmethoxy ~206.24 Ether linkage enhances solubility; steric bulk from methoxy group. 4
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate 4-cyclopropylmethoxy, 3-hydroxy ~222.23 Acidity from phenolic -OH; positional isomerism alters electronic distribution. N/A
Methyl 3-(3-azetidinyloxy)benzoate 3-azetidinyloxy ~207.22 Azetidine ring introduces conformational flexibility and polar interactions. 3

Key Comparative Insights

Electronic Effects
  • Cyano vs. Amino Groups: The cyano group in the target compound is strongly electron-withdrawing, likely increasing the electrophilicity of the ester carbonyl compared to the electron-donating amino group in Methyl 3-(1-aminocyclopropyl)benzoate. This difference may influence hydrolysis rates or interactions with biological targets .
  • Cyclopropane vs. Azetidine Rings : The strained cyclopropane ring in the target compound imposes unique steric and electronic constraints, whereas the azetidine ring in Methyl 3-(3-azetidinyloxy)benzoate offers greater flexibility and nitrogen-based polarity .
Solubility and Physicochemical Properties
  • The hydrochloride salt of Methyl 3-(1-aminocyclopropyl)benzoate () suggests improved aqueous solubility compared to the neutral cyano analogue.
  • Methyl 3-(cyclopropylmethoxy)benzoate () may exhibit moderate lipophilicity due to the ether linkage, contrasting with the polar cyano group’s impact on solubility .

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